molecular formula C14H11BrO3 B568027 3-BENZYLOXY-5-BROMOBENZOIC ACID CAS No. 1242336-70-4

3-BENZYLOXY-5-BROMOBENZOIC ACID

Cat. No.: B568027
CAS No.: 1242336-70-4
M. Wt: 307.143
InChI Key: GFROXMGZVLABNJ-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-bromobenzoic acid is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoic acid core. This compound is often used in various chemical reactions and has significant applications in scientific research.

Biochemical Analysis

Biochemical Properties

3-BENZYLOXY-5-BROMOBENZOIC ACID plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions . Additionally, this compound can form complexes with proteins, influencing their structural conformation and functional properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation . These effects are highly dependent on the concentration of the compound and the specific cell type being studied.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. This binding can alter the enzyme’s conformation and catalytic properties, thereby affecting the overall biochemical reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions, but its activity can decrease over time if exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. Toxic effects at high doses may include oxidative stress, liver damage, and disruptions in normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to changes in overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by factors such as its lipophilicity and the presence of binding sites on target proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in oxidative metabolism . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its ability to modulate cellular processes at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-bromobenzoic acid typically involves the bromination of 3-benzyloxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture until the bromination is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxy-5-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

3-Benzyloxy-5-bromobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-Benzyloxy-4-bromobenzoic acid
  • 3-Benzyloxy-5-chlorobenzoic acid
  • 3-Benzyloxy-5-iodobenzoic acid

Comparison: 3-Benzyloxy-5-bromobenzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its applications in various fields .

Properties

IUPAC Name

3-bromo-5-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFROXMGZVLABNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681841
Record name 3-(Benzyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-70-4
Record name 3-Bromo-5-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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